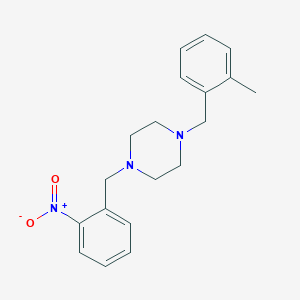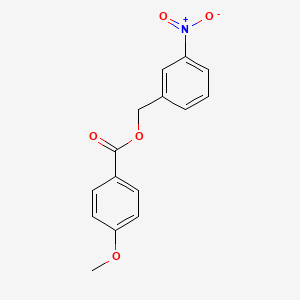![molecular formula C21H17FN2O B5800744 N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide, also known as LSN2478186, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves the inhibition of a specific protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, making it an attractive target for cancer therapy. In addition, Hsp90 has been implicated in the pathogenesis of various neurological disorders, making it a potential target for neuroprotective therapies.
Biochemical and Physiological Effects
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to reduce neuroinflammation and oxidative stress, as well as improve cognitive function and motor deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in lab experiments is its high potency and specificity for Hsp90 inhibition, which allows for the precise modulation of Hsp90-dependent pathways. In addition, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Direcciones Futuras
There are several future directions for the development of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide as a therapeutic agent. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide could be further optimized for specific cancer types and combined with other anti-cancer agents for enhanced efficacy. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide could be tested in clinical trials for the treatment of Alzheimer's disease and Parkinson's disease. In addition, the potential use of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in other diseases, such as infectious diseases and autoimmune disorders, could be explored. Overall, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide represents a promising candidate for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]amine to produce N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been studied extensively in preclinical models of cancer and neurological disorders. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-20-11-4-3-10-19(20)21(25)23-17-8-5-9-18(12-17)24-13-15-6-1-2-7-16(15)14-24/h1-12H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTRZSUMOVNQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)


![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)
